1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) is a highly specialized, partially fluorinated monomer utilized extensively in advanced materials synthesis. Featuring an eight-fluorine pentyl chain terminated by a -CF2H group, OFPMA delivers a distinctive combination of low surface free energy, quantifiable oxidative resistance, and a notably low refractive index (n20/D = 1.358). Unlike fully perfluorinated analogs, the presence of the terminal hydrogen and the specific C5 chain length balance extreme hydrophobicity with practical solubility and copolymerization reactivity. This makes OFPMA a critical precursor for industrial buyers formulating superhydrophobic coatings, oxidation-stable ion-exchange membranes, and low-refractive-index optical polymers[1].
Substituting OFPMA with non-fluorinated monomers like methyl methacrylate (MMA) or fully perfluorinated alternatives like 1H,1H,2H,2H-perfluorooctyl methacrylate (FOMA) fundamentally compromises processability and end-stage performance [1]. MMA lacks the necessary fluorine density to achieve the superhydrophobicity, oxidation resistance, or low refractive indices required in specialty optical and electrochemical applications . Conversely, long-chain perfluoroalkyl methacrylates (like FOMA) suffer from strong crystallization tendencies, poor solubility in standard organic solvents, and excessively high glass transition temperatures, making them difficult to process into uniform, flexible films. OFPMA’s specific partially fluorinated structure yields a homopolymer with a highly workable Tg of ~36 °C, allowing for seamless integration into standard emulsion or solution polymerization workflows without the need for heavy plasticization [1].
When evaluating fluorinated methacrylates for coating formulations, the glass transition temperature (Tg) dictates the need for plasticizers and the resulting film flexibility. Poly(OFPMA) demonstrates a Tg of approximately 36 °C, which is significantly lower than the 58 °C Tg of poly(1H,1H-heptafluorobutyl methacrylate) and the ~105 °C Tg of PMMA [1]. This lower Tg enables superior film-forming behavior at near-room temperatures.
| Evidence Dimension | Homopolymer Glass Transition Temperature (Tg) |
| Target Compound Data | Poly(OFPMA) Tg = ~36 °C |
| Comparator Or Baseline | Poly(1H,1H-heptafluorobutyl methacrylate) Tg = ~58 °C; PMMA Tg = ~105 °C |
| Quantified Difference | Tg is 22 °C lower than the heptafluorobutyl analog and ~69 °C lower than PMMA. |
| Conditions | Measured via Differential Scanning Calorimetry (DSC) during a second heating run at 10 °C/min. |
The near-room-temperature Tg ensures that OFPMA-derived coatings maintain flexibility and excellent film-forming properties without requiring volatile plasticizers, streamlining manufacturability.
For optical applications, the refractive index of the monomer directly impacts the total internal reflection capabilities of the final polymer. OFPMA provides a highly depressed refractive index of 1.358 at 20 °C, compared to the standard 1.414 of methyl methacrylate (MMA) . This significant reduction is critical for formulating low-index claddings and anti-reflective layers.
| Evidence Dimension | Monomer Refractive Index (n20/D) |
| Target Compound Data | 1.358 |
| Comparator Or Baseline | Methyl methacrylate (MMA) = ~1.414 |
| Quantified Difference | Refractive index reduction of ~0.056 compared to standard non-fluorinated methacrylates. |
| Conditions | Standard liquid refractive index measurement at 20 °C. |
This low refractive index is strictly required for formulating anti-reflective coatings and the cladding of polymer optical fibers to ensure total internal reflection.
In highly oxidative environments such as vanadium redox flow batteries (VRFBs), standard hydrocarbon membranes degrade rapidly. The incorporation of OFPMA into ion-exchange membranes significantly enhances chemical stability, demonstrating drastically reduced weight loss and lower VO2+ ion crossover during severe Fenton oxidation tests compared to unmodified commercial baselines [1].
| Evidence Dimension | Membrane Oxidation Stability (Weight Retention and VO2+ Crossover) |
| Target Compound Data | High weight retention and minimal VO2+ crossover in OFPMA-modified membranes (PFIEMs) |
| Comparator Or Baseline | Standard commercial non-fluorinated hydrocarbon membranes (rapid degradation) |
| Quantified Difference | OFPMA incorporation significantly reduces membrane weight loss and limits oxidative degradation under harsh acidic conditions. |
| Conditions | Fenton oxidation test simulating the highly acidic and oxidative environment of an all-vanadium redox flow battery (VRFB). |
Procuring OFPMA is essential for extending the operational lifecycle and maintaining the structural integrity of next-generation flow battery membranes.
When used as a comonomer in emulsion polymerizations, OFPMA effectively drives surface energy reduction. Poly(OFPMA-co-Styrene) composite coatings can achieve advancing water contact angles up to 140.2° after thermal annealing, whereas low-fluorine or pure polystyrene baselines typically exhibit contact angles well below 100° (or ~126.5° at minimal OFPMA loadings) [1].
| Evidence Dimension | Advancing Water Contact Angle |
| Target Compound Data | Up to 140.2° for high-loading OFPMA/Styrene copolymers |
| Comparator Or Baseline | 126.5° for low-loading OFPMA copolymers; <100° for pure polystyrene |
| Quantified Difference | Increasing OFPMA content and annealing elevates the contact angle by >13° over low-fluorine baselines. |
| Conditions | Emulsion polymerized dimpled particles spread on glass slides and annealed at 90 °C for 15 minutes. |
Validates OFPMA as a highly efficient comonomer for achieving superhydrophobicity in self-cleaning and anti-fouling industrial coatings.
Due to its exceptional resistance to Fenton oxidation, OFPMA is the comonomer of choice for synthesizing fluorinated ion-exchange membranes that must withstand the highly acidic and oxidative environments of all-vanadium redox flow batteries without suffering rapid weight loss [1].
With a refractive index of 1.358, OFPMA is perfectly suited for formulating the outer cladding of polymer optical fibers and anti-reflective display coatings, where maintaining a strict refractive index differential is required for total internal reflection .
The ability of OFPMA segments to migrate to the surface during thermal annealing makes it a highly effective precursor for superhydrophobic coatings, achieving water contact angles exceeding 140° for self-cleaning exterior walls and marine anti-fouling applications [2].
Because its homopolymer possesses a workable Tg of ~36 °C, OFPMA is preferred over perfluorooctyl analogs when synthesizing fluorinated block copolymers that require excellent film-forming flexibility and solubility in standard casting solvents [3].
Irritant